An In-depth Technical Guide to 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2)
An In-depth Technical Guide to 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles and experimental data.
Core Molecular Characteristics
1-(2-Fluoro-5-methoxyphenyl)ethanone, also known as 2'-Fluoro-5'-methoxyacetophenone, is a disubstituted aromatic ketone. The presence of a fluorine atom at the ortho position to the acetyl group and a methoxy group at the meta position significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the 2-fluoro-5-methoxyphenyl moiety into more complex molecules.
Table 1: Physicochemical Properties of 1-(2-Fluoro-5-methoxyphenyl)ethanone
| Property | Value | Source |
| CAS Number | 80309-38-2 | SynQuest Laboratories[1] |
| Molecular Formula | C₉H₉FO₂ | BLDpharm[2] |
| Molecular Weight | 168.17 g/mol | BLDpharm[2] |
| Appearance | Not explicitly stated for this isomer, but the related 5-fluoro-2-methoxyacetophenone is a colorless liquid. | Chem-Impex |
| Boiling Point | No experimental data found for this specific isomer. The isomeric 5-Fluoro-2-methoxyacetophenone has a boiling point of 92-98 °C at 5 mmHg. | Chem-Impex |
| Density | No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a density of 1.1880 g/mL at 25 °C. | Sigma-Aldrich |
| Refractive Index | No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a refractive index of n20/D 1.5186. | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature. | BLDpharm[2] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Fluoro-5-methoxyphenyl)ethanone, both ¹H and ¹³C NMR will exhibit characteristic signals and coupling patterns due to the fluorine and methoxy substituents.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (ortho and meta coupling).
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¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (with C-F couplings), the methoxy carbon, and the acetyl methyl carbon.
A study on 2'-fluoro-substituted acetophenone derivatives provides valuable insight into the expected NMR characteristics, highlighting the through-space spin-spin couplings between the acetyl group protons/carbon and the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Fluoro-5-methoxyphenyl)ethanone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Fluoro-5-methoxyphenyl)ethanone, the molecular ion peak (M⁺) would be expected at m/z 168.17. Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis and Reactivity
The synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethanone is most commonly achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.
Synthetic Pathway: Friedel-Crafts Acylation
The logical and well-established approach to synthesizing 1-(2-Fluoro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the acylation is directed to the ortho position.
Diagram: Proposed Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethanone via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of 4-fluoroanisole.
Experimental Protocol: A Generalized Friedel-Crafts Acylation
The following is a generalized protocol based on the well-established Friedel-Crafts acylation of anisole and its derivatives.[3]
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Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
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Addition of Substrate: After the addition of acetyl chloride is complete, add 4-fluoroanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the inert solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of 1-(2-Fluoro-5-methoxyphenyl)ethanone is primarily dictated by the ketone functional group and the substituted aromatic ring.
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Ketone Reactivity: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions with nucleophiles at the alpha-carbon.
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Aromatic Ring Reactivity: The aromatic ring is activated by the methoxy group and deactivated by the acetyl and fluoro groups. Further electrophilic aromatic substitution reactions are possible, with the directing effects of the existing substituents determining the position of the incoming electrophile.
Applications in Drug Discovery and Medicinal Chemistry
Substituted acetophenones, particularly those with fluoro and methoxy groups, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The 2-fluoro-5-methoxyphenyl scaffold is present in numerous compounds investigated for various therapeutic applications.
The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. The methoxy group can also play a crucial role in receptor binding and modulating the electronic properties of the molecule.
Safety and Handling
Based on the GHS information provided by suppliers, 1-(2-Fluoro-5-methoxyphenyl)ethanone is associated with the following hazards:
Table 2: GHS Hazard Information for 1-(2-Fluoro-5-methoxyphenyl)ethanone
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
(Source: BLDpharm[2])
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling Recommendations:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(2-Fluoro-5-methoxyphenyl)ethanone is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a handle for introducing specific electronic and steric properties into target compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in research and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. CAS 80309-38-2 | 2617-3-0U | MDL MFCD01074363 | 1-(2-Fluoro-5-methoxyphenyl)ethanone | SynQuest Laboratories [synquestlabs.com]
- 2. 80309-38-2|1-(2-Fluoro-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
